5-Iodo-1H-pyrrole-2-carboxylic acid
Description
Historical Context of Pyrrole-2-carboxylic Acid Derivatives in Organic Synthesis
Pyrrole-2-carboxylic acid and its derivatives have a rich history in organic synthesis, with their roots deeply embedded in the study of natural products. Pyrroles are fundamental components of many biologically crucial macrocycles, such as porphyrins (found in heme and chlorophyll), chlorins, and bacteriochlorins. wikipedia.org The parent compound, pyrrole-2-carboxylic acid, is a white solid that can be derived from the amino acid proline in nature. wikipedia.org Historically, the synthesis of pyrrole-containing compounds, like the complex synthesis of haemin by Hans Fischer which earned a Nobel Prize, has been a significant area of research. wikipedia.org The development of synthetic methods to produce pyrrole-2-carboxaldehydes, which are found in various natural sources like fungi and plants, further highlights the long-standing interest in this class of compounds. mdpi.com
Significance of Halogenated Pyrroles as Versatile Synthetic Intermediates and Building Blocks
The introduction of a halogen atom onto the pyrrole (B145914) ring dramatically increases the synthetic utility of the resulting compound. Halogenated pyrroles are considered versatile intermediates and building blocks in organic synthesis. ontosight.ai The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse functional groups. Specifically, the iodine atom in 5-iodo-1H-pyrrole-2-carboxylic acid is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is crucial for the construction of more complex molecular architectures. The presence of halogens can also influence the electronic properties and biological activity of the final products. ontosight.ai For instance, halogenated pyrrole-2-carboxamides have been identified as key fragments in synthetic antibacterial compounds. researchgate.net
Research Landscape and Emerging Directions for this compound
Current research on this compound is primarily focused on its application as a building block for the synthesis of novel bioactive molecules and functional materials. In medicinal chemistry, it serves as a scaffold for developing potential drug candidates. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity and specificity to biological targets like enzymes or receptors. In materials science, this compound is utilized in the creation of new materials with specific electronic or optical properties. Emerging research directions include the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as the exploration of its potential in areas like chemical biology, where it can be used as a probe to study enzyme mechanisms. researchgate.net
Physicochemical Properties of this compound
The distinct physicochemical properties of this compound are fundamental to its role in chemical synthesis. These properties dictate its reactivity, solubility, and how it can be manipulated in a laboratory setting.
| Property | Value |
| Molecular Formula | C₅H₄INO₂ |
| Molecular Weight | 237.00 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | The carboxylic acid group enhances solubility in polar solvents. |
| Appearance | White solid wikipedia.org |
The iodine substituent introduces significant steric bulk and polarizability to the molecule. While the carboxylic acid group promotes solubility in polar solvents through hydrogen bonding, the hydrophobic nature of the iodine atom may counteract this to some extent.
Synthesis and Manufacturing Processes
The primary method for synthesizing this compound involves the electrophilic iodination of a 1H-pyrrole-2-carboxylic acid derivative.
A common laboratory-scale synthesis utilizes iodine in the presence of a silver salt catalyst, such as silver nitrate (B79036) (AgNO₃), under acidic conditions. The reaction is often carried out in a solvent system like an ethanol (B145695)/ethyl acetate (B1210297) mixture. Key parameters to control for optimal yield and purity include maintaining the temperature between 40–60°C to prevent decomposition and using a stoichiometric ratio of 1.2–1.5 equivalents of iodine to minimize the formation of di-iodinated byproducts.
Purification of the final product is typically achieved through recrystallization from a mixture of ethanol and water, which can yield a purity of over 95%.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the functionalities of its two key substituents: the carboxylic acid group and the iodide.
The carboxylic acid group can undergo typical reactions such as esterification and amidation. These reactions are crucial for creating a wide array of derivatives with different properties and potential applications.
The iodine atom at the 5-position is particularly important for derivatization. Its ability to act as a leaving group in nucleophilic substitution reactions and its participation in various palladium-catalyzed cross-coupling reactions, like Suzuki and Sonogashira couplings, make it an invaluable handle for introducing new carbon-carbon and carbon-heteroatom bonds. rug.nl This versatility allows for the construction of complex pyrrole-based structures from a relatively simple starting material.
Applications in Organic Synthesis
The utility of this compound as a building block extends to the synthesis of a diverse range of organic molecules.
In the realm of medicinal chemistry, it is a key intermediate for creating analogs of biologically active compounds. The pyrrole-2-carboxamide moiety, which can be readily formed from the carboxylic acid, is a common structural motif in natural products with antibacterial and other therapeutic properties. researchgate.net
In materials science, the ability to introduce various functional groups through the iodide allows for the tuning of the electronic and photophysical properties of pyrrole-containing polymers and other functional materials.
Analytical Techniques for Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the compound. Reversed-phase HPLC has been specifically used for the analysis of related pyrrole-2-carboxylic acids. nih.govnih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the position of the iodine and carboxylic acid groups on the pyrrole ring. Both ¹H and ¹³C NMR are essential for full characterization.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the O-H and C=O stretches of the carboxylic acid and the N-H stretch of the pyrrole ring. acs.orgmdpi.com
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. epa.gov
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCCJJAVPUBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597960 | |
| Record name | 5-Iodo-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149769-81-3 | |
| Record name | 5-Iodo-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Iodo 1h Pyrrole 2 Carboxylic Acid and Its Precursors
Strategies for Pyrrole (B145914) Ring Construction Relevant to 5-Iodo-1H-pyrrole-2-carboxylic Acid Synthesis
Paal-Knorr Condensation Approaches
The Paal-Knorr synthesis is a highly reliable and straightforward method for forming pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of substituted pyrroles, including the pyrrole-2-carboxylate precursors. nih.govnih.gov
| Precursors | Reagents/Catalyst | Conditions | Product | Yield | Ref |
| 1,4-Diketone, Primary Amine | Acetic Acid (cat.) | Weakly acidic | N-substituted pyrrole | Generally >60% | organic-chemistry.org |
| 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) chloride (cat.) | Water, mild conditions | N-substituted pyrrole | Good to Excellent | organic-chemistry.org |
| 1,4-Diketone, Primary Amine | L-proline (cat.) | - | Highly functionalized pyrrole | - | rsc.org |
| α,β-unsaturated 1,4-diketones, Primary Amine | Microwave irradiation | - | Tricyclic pyrrole-2-carboxamides | 53% (average) | nih.gov |
In a significant advancement toward green chemistry, the Paal-Knorr reaction has been adapted to utilize precursors derived from renewable biomass. acs.org A notable example involves the use of 3-hydroxy-2-pyrones, which are accessible from lignocellulosic biomass, as masked 1,4-dicarbonyl compounds. acs.orgpolimi.it These pyrones react efficiently with primary amines under mild, often solvent-free, conditions (50–75 °C) or in aqueous-methanolic solutions at room temperature to afford N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it This approach circumvents the often-problematic availability of substituted 1,4-diketones and aligns with the principles of sustainable chemistry. acs.org The reaction opens a pathway to both symmetric and asymmetric pyrrole carboxylic acids in good to high yields. polimi.it
| Biosourced Precursor | Amine | Conditions | Product | Yield | Ref |
| 3-Hydroxy-2-pyrone | n-Butylamine | Neat, 75 °C, 18 h | N-butyl-5-methyl-1H-pyrrole-2-carboxylic acid | 83% | acs.org |
| 3-Hydroxy-2-pyrone | Benzylamine | Neat, 75 °C, 16 h | N-benzyl-5-methyl-1H-pyrrole-2-carboxylic acid | 95% | acs.org |
| Kojic acid derivative (pyrone) | n-Butylamine | H₂O/MeOH, KOH, rt, 48 h | N-butyl-5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | 70% | acs.org |
Hantzsch Pyrrole Synthesis Modifications
The Hantzsch pyrrole synthesis is another classic and versatile method, traditionally involving the three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgcdnsciencepub.com This reaction is particularly relevant as the β-ketoester component directly installs a carboxylate group onto the resulting pyrrole ring, making it a direct route to the precursors of this compound. cdnsciencepub.com The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.org
A particularly innovative modification within continuous flow setups is the in situ hydrolysis of ester derivatives. nih.govnih.gov In this protocol, a tert-butyl ester of the β-keto-acid is used as a starting material. The hydrogen bromide (HBr) generated as a byproduct during the Hantzsch condensation acts as the catalyst for the immediate hydrolysis of the tert-butyl ester to the corresponding carboxylic acid within the same flow reactor. nih.govnih.gov This telescoped reaction strategy is highly efficient, combining pyrrole formation and ester deprotection into a single, continuous operation without the need to isolate intermediates. While demonstrated for pyrrole-3-carboxylic acids, this principle is directly applicable to the synthesis of 2-carboxy pyrrole precursors. thieme-connect.comnih.gov
| Precursors | Conditions | Key Feature | Product | Ref |
| tert-Butyl acetoacetate (B1235776), primary amine, α-bromo ketone | Continuous flow, 200 °C, 8 min residence | HBr byproduct catalyzes hydrolysis | Pyrrole-3-carboxylic acid | nih.govnih.gov |
| β-Ketoester, α-halo ketone, primary amine | Continuous flow chemistry | Rapid synthesis, no intermediate isolation | Substituted pyrrole library | wikipedia.org |
Knorr Pyrrole Synthesis and Related Annulation Reactions
The Knorr pyrrole synthesis is a cornerstone reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from a ketone oxime via reduction, often using zinc in acetic acid. wikipedia.org The resulting amine rapidly condenses with the β-ketoester, followed by cyclization and aromatization to furnish the pyrrole. wikipedia.org
This method is exceptionally well-suited for preparing pyrrole-2-carboxylic acid precursors because the use of a β-ketoester like ethyl acetoacetate directly introduces an ester group at the 2-position of the pyrrole ring. The original Knorr synthesis, which reacted two equivalents of ethyl acetoacetate (one nitrosated and reduced in situ), produced diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as "Knorr's Pyrrole," highlighting the method's utility in generating pyrrole carboxylates. wikipedia.orgyoutube.com
| Reactant 1 | Reactant 2 | Conditions | Product Example | Ref |
| α-Amino-ketone (from oxime) | β-Ketoester | Zn, Acetic Acid, Room Temp. | Substituted pyrrole-2-carboxylate | wikipedia.org |
| Ethyl 2-oximinoacetoacetate (in situ from Ethyl acetoacetate + NaNO₂) | Ethyl acetoacetate | Zn, Acetic Acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | wikipedia.org |
| 1,2-Amino alcohols | Keto esters | Mn catalyst | Highly functionalized pyrroles | organic-chemistry.org |
Modern Cycloaddition and Transition Metal-Catalyzed Cyclization Approaches
The construction of the pyrrole-2-carboxylate skeleton, the direct precursor to the target molecule, has been significantly advanced through modern synthetic methods. Transition metal-catalyzed cycloaddition and cyclization reactions are particularly powerful, offering high efficiency, regioselectivity, and milder reaction conditions compared to classical methods. sioc-journal.cn
Several cycloaddition strategies are employed for synthesizing the pyrrole ring. The Van Leusen pyrrole synthesis, a [3+2] cycloaddition, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with electron-deficient alkenes under basic conditions. nih.gov This method allows for the synthesis of various 3,4-disubstituted pyrroles. nih.gov Another approach is a formal [4+1] cycloaddition, which can construct the pyrrole ring from components like an allyl ketone and an amine under metal-free conditions. acs.org
Transition metal catalysis has revolutionized pyrrole synthesis, enabling a range of cyclization reactions. researchgate.net Catalysts based on rhodium, zinc, palladium, and indium have been successfully used. organic-chemistry.orgorganic-chemistry.org For instance, zinc iodide (ZnI2) and rhodium complexes can catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature, offering a mild and efficient pathway to these heterocycles. organic-chemistry.org Palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates also provides highly functionalized pyrroles in good yields. organic-chemistry.org Furthermore, indium(III) catalysts are effective in the intramolecular cyclization of homopropargyl azides to form a broad range of substituted pyrroles. researchgate.netorganic-chemistry.org These transition metal-catalyzed reactions are valued for their ability to control regioselectivity, a crucial aspect in the synthesis of specifically substituted pyrrole-2-carboxylates. sioc-journal.cn
| Method | Key Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition (Van Leusen) | Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes | Forms 3,4-disubstituted pyrroles under basic conditions. | nih.gov |
| Transition Metal-Catalyzed Cyclization | Dienyl azides with ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Mild, room temperature reaction providing 2,5-disubstituted pyrroles. | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Internal alkynes, 2-amino-3-iodoacrylates, Pd catalyst | Regioselective synthesis of highly functionalized pyrroles. | organic-chemistry.org |
| Indium-Catalyzed Cyclization | Homopropargyl azides, In(OTf)₃ or InCl₃ | Atom-economical method with a broad substrate scope. | researchgate.netorganic-chemistry.org |
| Formal [4+1] Cycloaddition | Allyl ketones, amines | Metal-free approach for constructing substituted pyrroles. | acs.org |
Regioselective Iodination Techniques for Pyrrole Carboxylic Acid Scaffolds
Once the 1H-pyrrole-2-carboxylic acid scaffold is obtained, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the position of substitution requires carefully chosen methods.
Oxidative iodination is a common and effective method for halogenating electron-rich heterocycles. These protocols involve the in-situ generation of a highly electrophilic iodine species (such as I⁺) from a simple and readily available iodine source, like molecular iodine (I₂) or sodium iodide (NaI). nih.gov This is achieved by using a stoichiometric oxidant. nih.gov
A variety of oxidizing agents can be employed. For the iodination of pyrrolo[2,1-a]isoquinolines and other heteroarenes like pyrroles, a system of NaI with meta-chloroperoxybenzoic acid (mCPBA) as the oxidant provides a mild and efficient method for late-stage iodination at ambient temperature. nih.govresearchgate.net Other systems, such as using ceric ammonium (B1175870) nitrate (B79036) (CAN) with I₂, have been shown to be highly regioselective for the C4-iodination of 1-aryl-3-CF₃-pyrazoles, demonstrating the oxidant's role in controlling reactivity and selectivity. nih.gov For other substrates, potassium iodate (B108269) (KIO₃) can be used as the iodinating agent under acidic conditions. nih.gov The choice of oxidant and iodine source is critical for achieving high yields and preventing the formation of di-iodinated by-products.
| Iodine Source | Oxidant | Key Features | Reference |
|---|---|---|---|
| Sodium Iodide (NaI) | meta-Chloroperoxybenzoic acid (mCPBA) | Mild conditions, suitable for late-stage functionalization of pyrroles and related heterocycles. | nih.gov |
| Molecular Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Provides high regioselectivity in the iodination of pyrazole (B372694) systems. | nih.gov |
| Potassium Iodide (KI) | Potassium Iodate (KIO₃) | Commonly used inorganic salt combination for direct iodination. | nih.gov |
| Molecular Iodine (I₂) | Iodic Acid (HIO₃) | Used for direct iodination of arenes under strongly acidic conditions. | nih.gov |
| Alkyl Iodides (e.g., CH₂I₂) | Iodine(III) reagents | Serves as both solvent and halogen source for iodination of chromone (B188151) derivatives. | rsc.org |
To achieve absolute regioselectivity, directed C-H functionalization strategies can be employed. These methods utilize a directing group, often the substituent already present on the ring, to guide the catalyst and reagent to a specific C-H bond. While direct examples for the iodination of 1H-pyrrole-2-carboxylic acid are specific, the principle is well-established in pyrrole chemistry. For instance, a palladium(II)-catalyzed, norbornene-mediated C-H activation reaction has been developed for the selective C5 alkylation of ethyl-1H-pyrrole-2-carboxylate. nih.gov In this process, the carboxylate group helps to direct the palladium catalyst to the C5 position, leading to selective functionalization. nih.gov Adapting such directed C-H activation methodologies for halogenation represents a powerful strategy for the synthesis of specifically substituted pyrroles like the target 5-iodo derivative. Another strategy involves the treatment of pyrazoles with n-BuLi to generate a specific lithium pyrazolide, which is then trapped with elemental iodine to produce the 5-iodo derivative exclusively. nih.gov
Beyond its role as a halogen source, molecular iodine can also act as a mild Lewis acid catalyst for various organic transformations, including the synthesis of the pyrrole ring itself. rsc.orgnih.gov Iodine-catalyzed multi-component reactions offer a straightforward, one-pot synthesis of polysubstituted pyrroles under metal-free conditions. rsc.orgresearchgate.net For example, an iodine-catalyzed four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes provides functionalized pyrroles in good yields. rsc.org The presence of a catalytic amount of molecular iodine (e.g., 5 mol%) is essential for the success of these reactions, which can be performed at room temperature. nih.gov This catalytic role highlights the versatility of iodine in synthetic chemistry, facilitating the construction of complex heterocyclic scaffolds that can subsequently undergo further functionalization. nih.govresearchgate.net
Functional Group Interconversions and Derivatization Routes Leading to this compound
The final structure of this compound is often assembled through strategic functional group interconversions (FGIs). This involves modifying a precursor group into the desired carboxylic acid, either before or after the iodination step. Such strategies are crucial for managing chemical compatibility and improving yields. imperial.ac.uk
A common and practical route to pyrrole-2-carboxylic acids involves the synthesis and subsequent hydrolysis of a corresponding ester, such as ethyl 1H-pyrrole-2-carboxylate. orgsyn.org The ester group serves as a protected form of the carboxylic acid, which can be more stable or less reactive during preceding steps like ring formation or iodination. The synthesis of ethyl 1H-pyrrole-2-carboxylate can be achieved on a large scale by reacting 2-trichloroacetylpyrrole with sodium ethoxide in ethanol (B145695). orgsyn.org Once the pyrrole ester is formed and other modifications (like iodination) are complete, the ester is readily hydrolyzed to the free carboxylic acid using aqueous base, such as sodium hydroxide, followed by acidification. nih.govlibretexts.org This two-step process—ester formation followed by hydrolysis—is a cornerstone of FGI in the synthesis of complex carboxylic acids. solubilityofthings.com Other precursors to the carboxylic acid group can include aldehydes (e.g., 5-iodo-1H-pyrrole-2-carbaldehyde), which can be oxidized to the target acid. bldpharm.com
| Precursor Functional Group | Target Functional Group | Reagents/Conditions | Reference |
|---|---|---|---|
| Ester (-COOEt) | Carboxylic Acid (-COOH) | 1. NaOH(aq), EtOH, 90 °C 2. HCl(aq) | nih.govlibretexts.org |
| Trichloroacetyl (-COCCl₃) | Ester (-COOEt) | Sodium ethoxide in ethanol | orgsyn.org |
| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Oxidizing agents (e.g., KMnO₄, PCC) | imperial.ac.uksolubilityofthings.com |
| Aminomethyl (-CH₂NH₂) | Carboxylic Acid (-COOH) | This is an incorrect transformation for this context. A more likely FGI is the conversion of an ester to an amide or the reduction of the acid/ester to an alcohol. | nih.gov |
Halogen-Doping Strategies for Pyrrole Building Blocks
The strategic introduction of halogen atoms onto pyrrole scaffolds, a process sometimes referred to as halogen-doping, is a fundamental step in the synthesis of a wide array of functionalized molecules, including precursors for this compound. nih.govnih.gov These halogenated pyrroles are crucial building blocks in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the halogen substituent. nih.govorganic-chemistry.org The primary challenge in this field lies in controlling the regioselectivity of the halogenation, as pyrrole is an electron-rich heterocycle susceptible to substitution at multiple positions. nih.govwikipedia.org
Direct electrophilic halogenation of pyrrole-2-carboxylate esters, a common starting material, often results in a difficult-to-separate mixture of the 4- and 5-halogenated isomers, complicating the synthesis of isomerically pure compounds. researchgate.net To overcome this, researchers have developed various methodologies employing specific reagents and reaction conditions to steer the substitution to the desired position.
Key strategies involve the use of N-halosuccinimides (NCS, NBS, NIS) and other specialized halogenating agents. organic-chemistry.orgwikipedia.org The choice of reagent, solvent, and the nature of the substituents already present on the pyrrole ring play a critical role in the outcome of the reaction. organic-chemistry.orgresearchgate.net For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, allowing for mild and highly regioselective halogenation of various heterocycles. organic-chemistry.org
Fluorination and Chlorination Strategies
The synthesis of fluorinated and chlorinated pyrrole building blocks often requires specialized reagents to achieve control. Selectfluor is a common reagent for electrophilic fluorination. nih.govresearchgate.net For example, the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor in a mixture of acetonitrile (B52724) and acetic acid at 0 °C yields the desired ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, although side products may also form. nih.govresearchgate.netacs.org
Chlorination presents similar challenges. The use of N-chlorosuccinimide (NCS) for the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can lead to barely resolved product mixtures. nih.gov Alternative methods, such as using sulfuryl chloride, have been employed for the synthesis of dichlorinated pyrroles. nih.govresearchgate.net
Research Findings on Halogenation of Pyrrole Precursors
| Halogen | Reagent | Substrate | Conditions | Key Outcome | Citation |
|---|---|---|---|---|---|
| Fluorine | Selectfluor | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | MeCN/AcOH, 0 °C, 2 h | Yields the 4-fluoro product (10) in 6.5% yield after chromatography. | nih.govresearchgate.net |
| Chlorine | N-Chlorosuccinimide (NCS) | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 0 °C | Produces a mixture of barely resolved products, making separation laborious. | nih.gov |
| Chlorine | Sulfuryl chloride (SO2Cl2) | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | CCl4, -5 °C, 5 h | Used as a step in the synthesis of ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate (21). | nih.govresearchgate.net |
| Bromine | Tetrabutylammonium tribromide (TBABr3) | Pyrrole-2-carboxamide substrates | Not specified | Predominantly yields the 5-brominated species with high regioselectivity (>10:1). | researchgate.net |
| Iodine | N-Iodosuccinimide (NIS) | Arenes and Heterocycles | Hexafluoroisopropanol (HFIP) | Enables mild, efficient, and regioselective iodination without additional catalysts. | organic-chemistry.org |
Synthesis of Specific Halogenated Pyrrole Building Blocks
Practical synthetic routes have been established for several novel halogen-doped pyrrole building blocks, demonstrating their utility in medicinal chemistry. nih.gov These multi-step syntheses often start from commercially available materials and are designed to produce the target compounds on a gram scale. nih.govacs.org
For instance, the synthesis of 3,4-dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic acid (25) was achieved in four steps starting from the corresponding ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate (21). nih.gov The process involved a nucleophilic substitution to form an azide, a Staudinger reduction to the amine, saponification of the ester, and finally protection with phthalic anhydride. nih.govresearchgate.net
Synthetic Pathway Examples
| Starting Material | Key Reagents/Steps | Final Product | Overall Yield | Citation |
|---|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate (9) | 1. Selectfluor 2. 10 M NaOH 3. Oxalyl chloride | 4-Fluoro-5-methyl-1H-pyrrole-2-carbonyl Chloride (13) | ~5% over 3 steps | nih.govresearchgate.net |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (14) | 1. POCl3, DMF 2. Zn dust, HCl in dioxane 3. 10 M NaOH 4. Oxalyl chloride | 3-Fluoro-5-methyl-1H-pyrrole-2-carbonyl Chloride (19) | ~13% over 4 steps | nih.govresearchgate.net |
| Ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate (21) | 1. NaN3, KI 2. PPh3, H2O/THF 3. 10 M NaOH 4. Phthalic anhydride | 3,4-Dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic Acid (25) | 41% over 4 steps | nih.govresearchgate.net |
These halogen-doping strategies are instrumental in creating a diverse palette of pyrrole building blocks. nih.gov The ability to selectively introduce different halogens at various positions on the pyrrole ring allows for the fine-tuning of molecular properties, which is essential for applications such as drug design and the development of novel materials. nih.govorganic-chemistry.org
Elucidation of Chemical Reactivity and Transformations of 5 Iodo 1h Pyrrole 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the pyrrole (B145914) ring is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation reactions.
Esterification and Amidation Transformations
The carboxylic acid can be readily converted to its corresponding esters and amides, which are crucial intermediates in the synthesis of more complex molecules.
Esterification: The conversion of 5-Iodo-1H-pyrrole-2-carboxylic acid to its ester derivatives is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com For instance, the methyl ester can be synthesized by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Amidation: Direct conversion of the carboxylic acid to an amide can be challenging due to the basicity of amines, which tend to deprotonate the carboxylic acid to form a less reactive carboxylate anion. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding secondary or tertiary amide, respectively. libretexts.org
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions offer a powerful method for the formation of carbon-carbon bonds by replacing the carboxylic acid group with another organic moiety. wikipedia.org These reactions often proceed via a metal-catalyzed pathway and are advantageous as they utilize readily available carboxylic acids. wikipedia.org
One notable example is the palladium-catalyzed decarbonylative Sonogashira cross-coupling. nih.gov In this reaction, the carboxylic acid is activated in situ to form a mixed anhydride. This intermediate then undergoes oxidative addition to a palladium(0) catalyst, followed by decarbonylation to generate an aryl-palladium species. This species then participates in the traditional Sonogashira catalytic cycle, reacting with a terminal alkyne to form a new C(sp²)–C(sp) bond. nih.gov
Reactivity of the Iodo Substituent
The iodine atom at the 5-position is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. The lower electronegativity of iodine makes it a good leaving group and facilitates reactions like nucleophilic substitution and Suzuki coupling.
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodo group on the pyrrole ring makes the compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: The Suzuki coupling involves the reaction of the iodo-pyrrole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a versatile method for forming biaryl and heteroaryl structures. nih.gov For example, coupling with arylboronic acids introduces various aryl groups at the 5-position of the pyrrole ring. The choice of catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], and base, like potassium carbonate (K₂CO₃), is crucial for achieving high yields. nih.gov
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-pyrrole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org This method is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of the iodo-pyrrole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically yields the trans isomer with high selectivity. organic-chemistry.org Microwave-assisted Heck reactions have been shown to improve yields and reduce reaction times, particularly for complex and highly functionalized molecules. nih.gov
Nucleophilic Substitution Pathways
The iodine atom can be displaced by various nucleophiles. For instance, a nucleophilic substitution reaction with an azide, mediated by potassium iodide, can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, by reduction to an amine. nih.gov
Reactivity of the Pyrrole Ring System
The pyrrole ring itself is an electron-rich aromatic system, which influences its reactivity. The presence of both an electron-withdrawing carboxylic acid group and an iodo substituent modifies the electron density and reactivity of the ring. The pyrrole ring is a key structural motif in many biologically active molecules. ontosight.ai While the primary focus of transformations of this compound is often on the carboxylic acid and iodo groups, the pyrrole ring can also participate in reactions. For example, palladium-catalyzed intramolecular Heck reactions involving the endocyclic double bonds of the pyrrole ring have been reported for related C2-tethered pyrroles, leading to the formation of spiro-pyrrolidine derivatives. sioc-journal.cnresearchgate.net
Advanced Spectroscopic Characterization and Structural Analysis of 5 Iodo 1h Pyrrole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for the two protons on the pyrrole (B145914) ring (H-3 and H-4), the proton on the nitrogen (N-H), and the proton of the carboxylic acid group (COOH). The chemical shifts of the ring protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating/withdrawing nature of the iodine atom. For the parent compound, pyrrole-2-carboxylic acid, the protons at positions 3, 4, and 5 appear at approximately 6.75, 6.15, and 6.97 ppm, respectively, when measured in DMSO-d₆. chemicalbook.com The introduction of a heavy iodine atom at the 5-position would significantly alter the chemical shift of the adjacent H-4 proton and, to a lesser extent, the H-3 proton, typically causing a downfield shift.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For pyrrole-2-carboxylic acid, characteristic signals appear for the carboxylic carbon (C=O) and the four carbons of the pyrrole ring. chemicalbook.com In this compound, five distinct carbon signals are expected. The carbon atom directly bonded to the iodine (C-5) would show a significant shift in its resonance compared to the parent compound, a phenomenon known as the "heavy atom effect." The other ring carbons (C-2, C-3, C-4) and the carboxylic carbon would also experience shifts due to the electronic influence of the iodine substituent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrrole-2-carboxylic Acid (Reference Compound)
| Atom Position | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~11.72 | - |
| 2 (-C(O)OH) | - | ~122.5 |
| 3 | ~6.75 | ~114.7 |
| 4 | ~6.15 | ~109.1 |
| 5 | ~6.97 | ~121.5 |
| Carboxyl (COOH) | ~12.2 | ~162.2 |
| Note: Data compiled from typical values found in chemical databases for Pyrrole-2-carboxylic acid. chemicalbook.comchemicalbook.com Actual values can vary with solvent and concentration. |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these resonances and piecing together the molecular structure, especially for complex derivatives. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their adjacent positions on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It allows for the definitive assignment of which proton is bonded to which carbon. For the title compound, HSQC would show correlations between H-3 and C-3, and H-4 and C-4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is exceptionally powerful for mapping out the carbon skeleton. For instance, the H-3 proton would show a correlation to the carboxylic carbon (C(O)OH) (a three-bond correlation) and to carbons C-2, C-4, and C-5. The carboxylic acid proton might show correlations to C-2 and the carboxylic carbon itself.
DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same way, DEPT experiments (e.g., DEPT-90, DEPT-135) are run alongside ¹³C NMR to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group), aiding in the assignment of carbon signals.
The combined use of these techniques on pyrrole derivatives allows for complete and accurate assignment of all proton and carbon signals. nih.gov
Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C. For halogenated pyrroles, NMR of the halogen nucleus can provide valuable structural information. While ¹²⁷I NMR is possible, it is often complicated by broad signals. However, for related fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov In the analysis of fluorinated pyrrolo[2,3-d]pyrimidines, ¹⁹F NMR provides distinct signals for each fluorine atom, with chemical shifts and couplings that are highly sensitive to the local electronic environment, thus helping to confirm the substitution pattern. nih.gov This highlights the utility of heteronuclear NMR in the broader characterization of halogenated pyrrole systems.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₅H₄INO₂), the exact monoisotopic mass can be calculated. An experimental HRMS measurement matching this calculated value would confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass. HRMS is routinely used to confirm the identity of newly synthesized pyrrole derivatives. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation, allowing for clear observation of the molecular ion. libretexts.org In this method, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the gentle ionization of the sample molecules. libretexts.orgyoutube.com
When coupled with a second stage of mass analysis (TOF/TOF), the technique allows for tandem mass spectrometry (MS/MS). In a MALDI-TOF/TOF experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation, and the resulting fragment ions analyzed. This provides detailed information about the molecule's structure and bonding.
The fragmentation pathway of this compound is expected to involve several key cleavages characteristic of aromatic carboxylic acids and halogenated compounds: whitman.eduyoutube.com
Loss of Iodine: A prominent fragmentation would be the cleavage of the C-I bond, resulting in a peak corresponding to [M-I]⁺.
Decarboxylation: Loss of the carboxylic acid group, either as COOH (M-45) or through the loss of carbon dioxide (CO₂) (M-44), is a common pathway for carboxylic acids. youtube.comlibretexts.org
Pyrrole Ring Fission: Further fragmentation could involve the breakdown of the pyrrole ring itself, as observed in studies of other complex pyrrole derivatives. researchgate.netlifesciencesite.com
By analyzing these characteristic fragmentation patterns, the identity and structure of this compound can be confidently confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is dominated by characteristic absorptions from the carboxylic acid and pyrrole ring moieties. The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears as a wide band spanning from 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgopenstax.orgspectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. spectroscopyonline.com
Another key diagnostic peak is the carbonyl (C=O) stretch. For hydrogen-bonded carboxylic acid dimers, this absorption is typically strong and sharp, found in the range of 1730 to 1700 cm⁻¹. spectroscopyonline.com The pyrrole ring itself contributes several characteristic bands. The N-H stretching vibration appears as a moderate to sharp peak, typically around 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3100 cm⁻¹, while C-N and C-C stretching vibrations within the ring structure give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The presence of the iodine atom introduces a C-I stretching vibration, which is expected at lower frequencies, typically below 600 cm⁻¹, in the fingerprint region of the spectrum.
The analysis of the IR spectrum for the parent compound, pyrrole-2-carboxylic acid, provides a reference for identifying these key functional groups. researchgate.netchemicalbook.com
Table 1: Characteristic IR Absorption Bands for Pyrrole-2-carboxylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very Broad |
| Pyrrole N-H | Stretching | 3400 - 3300 | Sharp, Medium |
| Aromatic C-H | Stretching | ~3100 | Medium |
| Carboxylic Acid C=O | Stretching (Dimer) | 1730 - 1700 | Strong, Sharp |
| Pyrrole Ring | C=C & C-N Stretching | 1600 - 1400 | Medium to Strong |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong |
| Carboxylic Acid O-H | Bending (Out-of-plane) | 960 - 900 | Broad, Medium |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical properties and biological interactions.
While specific crystallographic data for this compound is not widely published, extensive studies on the parent compound, 1H-pyrrole-2-carboxylic acid, offer significant structural insights. nih.gov The analysis of 1H-pyrrole-2-carboxylic acid reveals that the pyrrole ring and the carboxylic acid substituent are nearly coplanar. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further interconnected by N-H···O hydrogen bonds, linking them into extended chains. nih.gov
This dimerization via carboxylic acid groups is a common and stabilizing structural motif observed in related structures, including 4-iodo-1H-pyrrole-2-carbaldehyde and 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com The iodine atom in the 5-position is expected to influence the crystal packing through steric effects and potential halogen bonding interactions, but the primary hydrogen-bonding network is likely to be preserved.
Table 2: Crystallographic Data for 1H-Pyrrole-2-carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₅H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z (molecules/unit cell) | 8 |
| Data sourced from a study on 1H-Pyrrole-2-carboxylic acid. nih.gov |
Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, UPLC, Flash Chromatography)
Chromatographic techniques are indispensable for the analysis and purification of synthetic compounds in a research setting. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier analytical methods for determining the purity of a sample, while flash chromatography is a common preparative technique for isolating the target compound from reaction mixtures. nih.govresearchgate.net
For polar, ionizable compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.compensoft.net In this method, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The retention and peak shape of carboxylic acids in reversed-phase chromatography are highly dependent on the pH of the mobile phase. To ensure reproducible retention times and sharp, symmetrical peaks, the mobile phase is typically acidified with an agent like formic acid, acetic acid, or trifluoroacetic acid (TFA). teledyneisco.combiotage.com This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column. A typical mobile phase consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a constant low percentage of an acidic modifier. nih.govmdpi.com
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm), which allows for significantly faster analysis times and greater resolution. researchgate.netmdpi.com For preparative scale purification, flash chromatography with a reversed-phase C18 stationary phase is an effective method for isolating pyrrole carboxylic acids from synthetic byproducts. teledyneisco.com
Table 3: Typical Chromatographic Conditions for Analysis of Pyrrole Carboxylic Acid Derivatives
| Parameter | HPLC | UPLC | Flash Chromatography |
| Stationary Phase | Reversed-Phase C18, 3-5 µm | Reversed-Phase C18, <2 µm | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water + Acid | Acetonitrile/Water + Acid | Acetonitrile/Water + Acid |
| Mode | Gradient or Isocratic | Gradient or Isocratic | Gradient |
| Detector | UV/Vis (e.g., 220-254 nm) | UV/Vis or MS | UV/Vis |
| Purpose | Purity Analysis, Quantification | High-Resolution Purity Analysis | Preparative Isolation |
| This table represents a generalized summary based on methods for related compounds. nih.govresearchgate.netmdpi.comteledyneisco.com |
Computational and Theoretical Investigations of 5 Iodo 1h Pyrrole 2 Carboxylic Acid
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Spectroscopic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. While specific DFT studies on 5-Iodo-1H-pyrrole-2-carboxylic acid are not abundant in the public literature, extensive research on the parent compound, pyrrole-2-carboxylic acid (PCA), and other halogenated pyrroles provides a solid foundation for understanding its characteristics. researchgate.netacs.orgnih.gov
DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to investigate the geometry, electronic structure, and vibrational frequencies of pyrrole (B145914) derivatives. researchgate.netacs.org For this compound, the introduction of a heavy iodine atom at the 5-position of the pyrrole ring is expected to significantly influence its electronic properties through inductive and resonance effects. The iodine atom, being highly polarizable, can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. nih.gov
Studies on PCA have shown that it can exist as two stable conformers, s-cis and s-trans, and readily forms cyclic dimers in the solid state through hydrogen bonding between the carboxylic acid groups. researchgate.netacs.org The binding energies of these dimers have been examined using DFT, confirming their stability. researchgate.net Similar dimeric structures would be anticipated for this compound.
Frontier molecular orbital (FMO) analysis using DFT can elucidate the electronic transitions and reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the chemical reactivity and the nature of electronic absorptions. For substituted pyrroles, these transitions are often characterized as intramolecular charge transfer (ICT) processes. nih.gov
Table 1: Representative Calculated Vibrational Frequencies for Pyrrole-2-carboxylic Acid Monomer (s-trans conformer) using DFT (B3LYP/6-311+G(d) level) (Note: This table is based on data for the parent compound, pyrrole-2-carboxylic acid, and serves as an illustrative example. The presence of iodine in this compound would lead to shifts in these frequencies.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3578 | O-H stretching |
| ν(N-H) | 3450 | N-H stretching |
| ν(C=O) | 1735 | C=O stretching |
| δ(N-H) | 1550 | N-H bending |
| ν(C-I) | ~500-600 (expected) | C-I stretching |
Quantum Chemical Calculations for Reaction Pathway and Mechanistic Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. A key reaction pathway for pyrrole-2-carboxylic acids is decarboxylation. researchgate.netresearchgate.net
DFT studies on the decarboxylation of pyrrole-2-carboxylic acid have revealed that the reaction can proceed through different mechanisms, with the energy barrier being significantly influenced by the presence of catalysts such as protons or water molecules. researchgate.net With the assistance of H₃O⁺, the calculated energy barrier for the C-C bond cleavage is substantially reduced. researchgate.net
For this compound, the electron-withdrawing nature of the iodine atom at the 5-position would be expected to influence the electron density of the pyrrole ring and the stability of reaction intermediates. This, in turn, would affect the activation energy for decarboxylation. Quantum chemical calculations could precisely quantify this effect and predict the regioselectivity of other electrophilic substitution reactions, which are common for pyrrole rings. uctm.edu
Table 2: Illustrative Calculated Energy Barriers for the Decarboxylation of Pyrrole-2-carboxylic Acid (Note: This table presents data for the parent compound to illustrate the type of information obtained from quantum chemical calculations.)
| Reaction Condition | Calculated Activation Energy (kcal/mol) | Key Finding |
|---|---|---|
| Direct Decarboxylation | High | Uncatalyzed reaction is kinetically unfavorable. |
| Water-assisted | Lower than direct | Water can act as a proton shuttle. |
| H₃O⁺-catalyzed | 33.99 | Significant catalytic effect observed. researchgate.net |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Conformational analysis of substituted pyrroles and related proline analogues has been effectively studied using a combination of spectroscopic methods and theoretical calculations. nih.govnih.gov These studies have identified stable conformers and investigated the influence of substituents on their relative energies. The family of 2-acylpyrroles, which are structurally similar to pyrrole-2-carboxylic acids, exhibit a preference for a syn-conformation that is stabilized by the formation of doubly hydrogen-bonded cyclic dimers.
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or within a biological system. These simulations can reveal preferred intermolecular interactions, such as hydrogen bonding with solvent molecules or halogen bonding with other solute molecules. nih.gov The iodine atom's ability to form halogen bonds could be a crucial factor in the design of materials or biologically active compounds based on this scaffold. nih.gov Furthermore, simulations of the photodynamics of the parent pyrrole molecule have provided insights into its behavior upon electronic excitation, which could be extended to its derivatives. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrrole-2-carboxylic acid |
| Pyrrole |
| 2-Acylpyrroles |
Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
5-Iodo-1H-pyrrole-2-carboxylic acid serves as a fundamental building block in the multi-step synthesis of more complex and often biologically active molecules. Its structure is a component of various natural and synthetic anti-infective agents. nih.gov The strategic placement of the iodo and carboxylic acid groups allows for sequential, regioselective reactions to build intricate molecular architectures.
Detailed research has demonstrated the utility of halogen-substituted pyrrole (B145914) building blocks in medicinal chemistry. For example, such compounds are crucial for creating analogues of potent antibacterial agents. nih.gov Specifically, they have been used to synthesize nanomolar inhibitors of bacterial DNA gyrase B, highlighting the importance of this scaffold in developing new anti-infectives. nih.gov The pyrrole ring itself is a key chemotype in the design of protein kinase inhibitors and compounds with significant antiproliferative potential against cancer cells. nih.gov The presence of the iodine atom on the pyrrole ring can influence the molecule's binding affinity and specificity with biological targets, such as enzymes or receptors, through mechanisms like halogen bonding.
Contributions to the Development of Novel Organic Building Blocks for Advanced Materials
In the field of materials science, this compound is a precursor for creating novel organic building blocks intended for advanced materials with tailored electronic or optical properties. The inherent characteristics of the molecule contribute significantly to its function as a versatile component for material design.
The key features contributing to its utility are:
Iodine Substituent : The iodine atom introduces significant steric bulk and high polarizability into the molecular structure. This can be exploited to influence the solid-state packing of molecules, which in turn affects the bulk properties of a material.
Carboxylic Acid Group : This functional group enhances solubility in polar solvents and provides a site for strong hydrogen bonding. This capacity for hydrogen bonding can be used to direct the self-assembly of molecules into ordered supramolecular structures.
Reactivity : The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck coupling), allowing it to be linked to other organic fragments. The carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, or acid chlorides, further expanding its synthetic versatility.
These attributes allow chemists to use this compound to construct more elaborate molecules that can serve as monomers or components for functional organic materials.
Utility in the Construction of Polymers and Other Functional Materials
While specific examples detailing the polymerization of this compound are not extensively documented in the literature, its bifunctional nature—possessing both a reactive halogen and a carboxylic acid—makes it a highly promising monomer for the synthesis of functional polymers. The general field of pyrrole-based polymers is well-established, particularly in the area of conductive materials. nih.govmdpi.com
The potential for polymerization can be realized through several pathways:
The carboxylic acid group can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. This functional group can also be modified to an acyl chloride to increase reactivity. mdpi.com
The iodine atom provides a handle for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer backbones.
The pyrrole ring itself can be polymerized, typically through oxidative methods, to form polypyrrole, a well-known conductive polymer. nih.govgoogle.com The substituents on the ring, like the iodo and carboxylic acid groups, would then become pendant groups along the polymer chain, imparting specific functionality. For instance, carboxylic acid-functionalized polypyrroles have been developed as bioactive platforms for cell adhesion and tissue engineering. nih.gov
Molecular iodine itself has been used as an initiator or catalyst in various types of polymerization, including cationic and radical polymerization. tandfonline.com The combination of reactive sites on this compound provides a versatile platform for designing and synthesizing novel polymers with potentially unique conductive, optical, or bioactive properties.
Q & A
Q. What are the established synthetic methodologies for 5-Iodo-1H-pyrrole-2-carboxylic acid, and how can reaction parameters be optimized to enhance yield and purity?
The synthesis typically involves electrophilic iodination of 1H-pyrrole-2-carboxylic acid derivatives using iodine in the presence of a silver salt catalyst (e.g., AgNO₃) under acidic conditions. A solvent system like ethanol/ethyl acetate (80:20 v/v) is effective for crystallization . Optimization includes:
- Temperature control (40–60°C) to minimize decomposition.
- Stoichiometric iodine ratios (1.2–1.5 equivalents) to reduce di-iodinated by-products.
- Recrystallization from ethanol-water mixtures to achieve >95% purity .
Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : Iodine’s electron-withdrawing effect causes downfield shifts (e.g., δ ~9.4 ppm for formyl protons in analogous compounds) .
- X-ray crystallography : Resolves iodine positioning and hydrogen-bonding patterns (e.g., N–H···O dimerization with R₂²(10) motifs) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₅H₄INO₂) and isotopic patterns (e.g., 127I vs. 129I) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Recrystallization from ethanol-water (80:20 v/v) is preferred, as demonstrated for structurally similar pyrrole carboxylic acids . For complex mixtures, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can separate iodinated products from unreacted precursors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by iodine’s paramagnetic effects in this compound?
Paramagnetic broadening can be mitigated by:
- Using high-field NMR spectrometers (≥400 MHz) to enhance resolution.
- Deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to stabilize spin states.
- Comparative analysis with non-iodinated analogs to assign peaks accurately .
Q. What strategies address contradictions in crystallographic data when hydrogen-bonding patterns deviate from computational predictions?
- Re-evaluate crystallographic refinement : Anisotropic displacement parameters and riding models for H-atoms should be validated (e.g., using Olex2 or SHELXL) .
- Solvent variation : Test polar aprotic solvents (e.g., DMSO) versus protic solvents (e.g., ethanol) to assess packing influences. Ethanol favors N–H···O dimers, while DMSO may stabilize alternative motifs .
Q. How can regioselectivity in the iodination of 1H-pyrrole-2-carboxylic acid derivatives be experimentally verified?
- Competitive iodination : Compare iodination at C-5 vs. C-3 using methyl ester-protected analogs.
- DFT calculations : Apply Fukui functions to predict electrophilic attack sites. Silver catalysts (e.g., AgOAc) polarize iodine, favoring C-5 substitution .
Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound, given its structural similarity to bioactive pyrroles?
- Kinase inhibition assays : Test against protein kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits.
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing bioactive analogs like 3-bromo-1-methylpyrroloazepinedione .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : For ingestion (H302), administer activated charcoal and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
